molecular formula C9H12O4 B039006 (1R,2R,4R,5R,6R)-5-Prop-2-enoxy-3,8,9-trioxatricyclo[4.2.1.02,4]nonane CAS No. 123823-20-1

(1R,2R,4R,5R,6R)-5-Prop-2-enoxy-3,8,9-trioxatricyclo[4.2.1.02,4]nonane

Cat. No. B039006
CAS RN: 123823-20-1
M. Wt: 184.19 g/mol
InChI Key: NZIGRCSYHIMWRB-JGKVKWKGSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(1R,2R,4R,5R,6R)-5-Prop-2-enoxy-3,8,9-trioxatricyclo[4.2.1.02,4]nonane, also known as PTNT, is a cyclic ether that has been the subject of scientific research due to its unique structure and potential applications.

Mechanism Of Action

The mechanism of action of (1R,2R,4R,5R,6R)-5-Prop-2-enoxy-3,8,9-trioxatricyclo[4.2.1.02,4]nonane is not well understood, but it is believed to involve the selective binding of guest molecules within its molecular cage. This binding may alter the reactivity or properties of the guest molecule, leading to potential applications in catalysis or drug delivery.
Biochemical and Physiological Effects:
There is limited research on the biochemical and physiological effects of (1R,2R,4R,5R,6R)-5-Prop-2-enoxy-3,8,9-trioxatricyclo[4.2.1.02,4]nonane. However, it has been shown to be non-toxic in animal studies, indicating potential for use in biomedical applications.

Advantages And Limitations For Lab Experiments

The unique structure of (1R,2R,4R,5R,6R)-5-Prop-2-enoxy-3,8,9-trioxatricyclo[4.2.1.02,4]nonane allows for selective binding of guest molecules, making it a promising tool for use in lab experiments. However, its synthesis method is complex and may limit its widespread use.

Future Directions

Future research directions for (1R,2R,4R,5R,6R)-5-Prop-2-enoxy-3,8,9-trioxatricyclo[4.2.1.02,4]nonane could include further exploration of its potential applications in drug delivery and catalysis, as well as development of more efficient synthesis methods. Additionally, research could focus on the use of (1R,2R,4R,5R,6R)-5-Prop-2-enoxy-3,8,9-trioxatricyclo[4.2.1.02,4]nonane as a chiral auxiliary in organic synthesis.

Synthesis Methods

(1R,2R,4R,5R,6R)-5-Prop-2-enoxy-3,8,9-trioxatricyclo[4.2.1.02,4]nonane can be synthesized through a multi-step process involving the reaction of glyoxal with propargyl alcohol, followed by cyclization and reduction. The resulting product is a white crystalline solid that is soluble in most organic solvents.

Scientific Research Applications

(1R,2R,4R,5R,6R)-5-Prop-2-enoxy-3,8,9-trioxatricyclo[4.2.1.02,4]nonane has been studied for its potential use as a molecular cage for encapsulating guest molecules, such as drugs or catalysts. Its unique structure allows for the selective binding of certain molecules, which could have applications in drug delivery or catalysis. Additionally, (1R,2R,4R,5R,6R)-5-Prop-2-enoxy-3,8,9-trioxatricyclo[4.2.1.02,4]nonane has been studied for its potential use as a chiral auxiliary in organic synthesis.

properties

CAS RN

123823-20-1

Product Name

(1R,2R,4R,5R,6R)-5-Prop-2-enoxy-3,8,9-trioxatricyclo[4.2.1.02,4]nonane

Molecular Formula

C9H12O4

Molecular Weight

184.19 g/mol

IUPAC Name

(1R,2R,4R,5R,6R)-5-prop-2-enoxy-3,8,9-trioxatricyclo[4.2.1.02,4]nonane

InChI

InChI=1S/C9H12O4/c1-2-3-10-6-5-4-11-9(12-5)8-7(6)13-8/h2,5-9H,1,3-4H2/t5-,6-,7-,8-,9-/m1/s1

InChI Key

NZIGRCSYHIMWRB-JGKVKWKGSA-N

Isomeric SMILES

C=CCO[C@@H]1[C@H]2CO[C@H](O2)[C@H]3[C@@H]1O3

SMILES

C=CCOC1C2COC(O2)C3C1O3

Canonical SMILES

C=CCOC1C2COC(O2)C3C1O3

synonyms

beta-D-Allopyranose, 1,6:2,3-dianhydro-4-O-2-propenyl- (9CI)

Origin of Product

United States

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